Cas no 929-62-4 (Octane, 1-(ethenyloxy)-)

Octane, 1-(ethenyloxy)- structure
Octane, 1-(ethenyloxy)- structure
Product Name:Octane, 1-(ethenyloxy)-
CAS No:929-62-4
MF:C10H20O
MW:156.265203475952
CID:811893
PubChem ID:70249
Update Time:2025-07-20

Octane, 1-(ethenyloxy)- Chemical and Physical Properties

Names and Identifiers

    • Octane, 1-(ethenyloxy)-
    • 1-ethenoxyoctane
    • 1-(vinyloxy)octane
    • n-Octyl vinyl ether
    • 1-(Ethenyloxy)octane (ACI)
    • Ether, octyl vinyl (6CI, 7CI, 8CI)
    • Octyl vinyl ether
    • Vinyl octyl ether
    • 1-(ethenyloxy)-octane
    • SCHEMBL50265
    • 1-octyl vinyl ether
    • AGH89EM38Z
    • InChI=1/C10H20O/c1-3-5-6-7-8-9-10-11-4-2/h4H,2-3,5-10H2,1H3
    • 929-62-4
    • EINECS 213-204-1
    • AKOS015713893
    • 1-(ETHENYLOXY)OCTANE
    • DTXSID00239191
    • octaoxyethylene
    • NS00039510
    • XXCVIFJHBFNFBO-UHFFFAOYSA-
    • Inchi: 1S/C10H20O/c1-3-5-6-7-8-9-10-11-4-2/h4H,2-3,5-10H2,1H3
    • InChI Key: XXCVIFJHBFNFBO-UHFFFAOYSA-N
    • SMILES: O(CCCCCCCC)C=C

Computed Properties

  • Exact Mass: 156.151415257g/mol
  • Monoisotopic Mass: 156.151415257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 8
  • Complexity: 78.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 0.8028 g/cm3 (20 ºC)
  • Melting Point: -100°C (estimate)
  • Boiling Point: 186-187.0 ºC (760 Torr)
  • Flash Point: 23.4±10.8 ºC,
  • Refractive Index: 1.4270 (589.3 nm 20 ºC)
  • Solubility: Very slightly soluble (0.39 g/l) (25 º C),

Octane, 1-(ethenyloxy)- Pricemore >>

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Octane, 1-(ethenyloxy)- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: Toluene
1.2 Reagents: Diethyl ether Solvents: Diethyl ether
Reference
Development of a Highly Efficient Catalytic Method for Synthesis of Vinyl Ethers
Okimoto, Yoshio; Sakaguchi, Satoshi; Ishii, Yasutaka, Journal of the American Chemical Society, 2002, 124(8), 1590-1591

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Potassium fluoride Solvents: Dimethyl sulfoxide ,  Water ;  3 h, 130 °C
Reference
Examining the vinyl moiety as a protecting group for hydroxyl (-OH) functionality under basic conditions
Voronin, Vladimir V.; Ledovskaya, Maria S.; Rodygin, Konstantin S.; Ananikov, Valentine P., Organic Chemistry Frontiers, 2020, 7(11), 1334-1342

Production Method 3

Reaction Conditions
1.1 Reagents: Mercuric acetate Solvents: Ethyl vinyl ether ;  48 h, reflux
Reference
Competition between Reaction and Intramolecular Energy Redistribution in Solution: Observation and Nature of Nonstatistical Dynamics in the Ozonolysis of Vinyl Ethers
Quijano, Larisa Mae M.; Singleton, Daniel A., Journal of the American Chemical Society, 2011, 133(35), 13824-13827

Production Method 4

Reaction Conditions
Reference
Transvinylation catalyst
, United States, , ,

Production Method 5

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Regioselective addition of stannylcyanocuprates to acetylenic ethers: a chemical and spectroscopic study
Cabezas, Jorge A.; Oehlschlager, Allan C., Synthesis, 1994, (4), 432-42

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: Toluene ;  2 h, 100 °C
Reference
Preparation of vinyl ether compounds using transition metal compound catalysts
, European Patent Organization, , ,

Production Method 7

Reaction Conditions
1.1 Catalysts: 1-Octanol, potassium salt (1:1) ;  rt → 160 °C; 0.35 MPa, 55 °C
Reference
Preparation of vinyl ether by reacting high boiling point monohydric alcohol with acetylene
, China, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: Toluene ;  3 h, reflux
Reference
Preparation of vinyl ethers from alcohols and vinyl esters under mild conditions
, Japan, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 1,10-Phenanthroline ,  Palladium trifluoroacetate ;  48 h, rt
Reference
Alternating Copolymerization by Nitroxide-Mediated Polymerization and Subsequent Orthogonal Functionalization
Tesch, Matthias; Hepperle, Johannes A. M.; Klaasen, Henning; Letzel, Matthias; Studer, Armido, Angewandte Chemie, 2015, 54(17), 5054-5059

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Water ,  Potassium fluoride ;  13 h, 150 °C
Reference
Calcium Carbide Looping System for Acetaldehyde Manufacturing from Virtually any Carbon Source
Rodygin, Konstantin S.; Lotsman, Kristina A.; Ananikov, Valentine P., ChemSusChem, 2020, 13(14), 3679-3685

Production Method 11

Reaction Conditions
Reference
Product subclass 3: enol ethers
Milata, V.; Radl, S.; Voltrova, S., Science of Synthesis, 2008, 32, 589-756

Production Method 12

Reaction Conditions
1.1 Reagents: Ethyl phosphorodichloridate
Reference
Studies of the synthesis of L-[6'- or 7'-13C]tryptophan
Lee, Myonghui; Takatori, Kazuhiko; Kajiwara, Masahiro, 13C Igaku, 2006, 16, 20-21

Octane, 1-(ethenyloxy)- Raw materials

Octane, 1-(ethenyloxy)- Preparation Products

Octane, 1-(ethenyloxy)- Suppliers

Jiangsu Xinsu New Materials Co., Ltd
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(CAS:929-62-4)
Order Number:SDF433;SFD437
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Wednesday, 27 November 2024 14:57
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:929-62-4)1-(vinyloxy)octane
Order Number:sfd4258
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
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Additional information on Octane, 1-(ethenyloxy)-

Research Briefing on Chemical Compound 929-62-4 and Octane, 1-(ethenyloxy)- in Biomedical Applications

The chemical compound with CAS number 929-62-4, also known as Octane, 1-(ethenyloxy)-, has garnered significant attention in recent biomedical and chemical research due to its unique structural properties and potential applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological activities, and industrial relevance.

Recent studies highlight the role of 929-62-4 as a versatile intermediate in organic synthesis. Its molecular structure, featuring an ethenyloxy group attached to an octane backbone, enables its use in polymerization reactions and as a precursor for more complex chemical entities. Researchers have explored its utility in creating novel polymers with applications in drug delivery systems, where controlled release and biocompatibility are critical.

In pharmacological contexts, preliminary in vitro studies suggest that derivatives of Octane, 1-(ethenyloxy)- exhibit moderate antimicrobial activity against Gram-positive bacteria. This finding opens avenues for further investigation into its potential as a scaffold for developing new antibiotics, particularly in an era of increasing antibiotic resistance. However, comprehensive in vivo studies are still needed to validate these effects and assess toxicity profiles.

Industrial applications of 929-62-4 are equally promising. The compound's stability under various conditions makes it suitable for use in specialty chemicals, including surfactants and lubricants. Recent patents have disclosed methods for optimizing its synthesis to improve yield and purity, addressing previous challenges in large-scale production.

Despite these advancements, gaps remain in understanding the full spectrum of biological interactions and long-term environmental impact of 929-62-4. Future research directions should focus on mechanistic studies to elucidate its mode of action in biological systems and explore its potential in targeted therapies. Collaborative efforts between chemists, biologists, and environmental scientists will be essential to harness its benefits while mitigating risks.

In conclusion, Octane, 1-(ethenyloxy)- represents a compound of significant interest across multiple disciplines. Its dual utility in both biomedical and industrial applications underscores the importance of continued research to unlock its full potential. This briefing underscores the need for interdisciplinary approaches to advance our understanding and application of this promising chemical entity.

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
(CAS:929-62-4)
SDF433;SFD437
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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Suzhou Senfeida Chemical Co., Ltd
(CAS:929-62-4)1-(vinyloxy)octane
sfd4258
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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